molecular formula C5H16N2O+2 B14746581 3-Ammoniopropyl(2-hydroxyethyl)ammonium

3-Ammoniopropyl(2-hydroxyethyl)ammonium

Cat. No.: B14746581
M. Wt: 120.19 g/mol
InChI Key: GHKSKVKCKMGRDU-UHFFFAOYSA-P
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Description

It is a clear, colorless liquid that is miscible with water and has a density of 1.007 g/mL at 20°C . This compound is used as an intermediate in the synthesis of various chemicals and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ammoniopropyl(2-hydroxyethyl)ammonium typically involves the reaction of 1,3-propanediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Ammoniopropyl(2-hydroxyethyl)ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ammoniopropyl(2-hydroxyethyl)ammonium involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ammoniopropyl(2-hydroxyethyl)ammonium is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C5H16N2O+2

Molecular Weight

120.19 g/mol

IUPAC Name

3-azaniumylpropyl(2-hydroxyethyl)azanium

InChI

InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2/p+2

InChI Key

GHKSKVKCKMGRDU-UHFFFAOYSA-P

Canonical SMILES

C(C[NH3+])C[NH2+]CCO

Origin of Product

United States

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